Bienvenue dans la boutique en ligne BenchChem!

2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid

EGFR tyrosine kinase cancer research quinazoline synthesis

2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (CAS: 874774-41-1) is a tri-substituted benzoic acid derivative with a molecular formula of C₈H₅BrF₃NO₃ and a molecular weight of 300.03 g/mol. As a halogenated anthranilic acid analog, it simultaneously presents a carboxylic acid, a primary aromatic amine, an aryl bromide, and a trifluoromethoxy (-OCF₃) substituent on a single benzene ring.

Molecular Formula C8H5BrF3NO3
Molecular Weight 300.03 g/mol
CAS No. 874774-41-1
Cat. No. B1604481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid
CAS874774-41-1
Molecular FormulaC8H5BrF3NO3
Molecular Weight300.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)N)Br)OC(F)(F)F
InChIInChI=1S/C8H5BrF3NO3/c9-5-2-3(16-8(10,11)12)1-4(6(5)13)7(14)15/h1-2H,13H2,(H,14,15)
InChIKeyQQAWRUJXYLTDOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (CAS 874774-41-1) as a Multifunctional Aromatic Building Block


2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (CAS: 874774-41-1) is a tri-substituted benzoic acid derivative with a molecular formula of C₈H₅BrF₃NO₃ and a molecular weight of 300.03 g/mol [1]. As a halogenated anthranilic acid analog, it simultaneously presents a carboxylic acid, a primary aromatic amine, an aryl bromide, and a trifluoromethoxy (-OCF₃) substituent on a single benzene ring. This dense arrangement of orthogonal functional groups enables sequential, chemoselective derivatization strategies—amide coupling at the carboxylic acid, Pd-catalyzed cross-coupling at the C-Br bond, and diazotization or reductive alkylation at the amine—without requiring protecting group manipulations . The compound is commercially available from multiple global suppliers at purities typically ≥95% or ≥98%, with batch-specific QC documentation including NMR, HPLC, and GC .

Why 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid Cannot Be Replaced by Generic Analogs


The simultaneous presence of an ortho-amino group, a meta-bromo substituent, and a meta-trifluoromethoxy group on the same benzoic acid scaffold creates a substitution pattern that is not replicable by any single commercially available isomer. Positional isomers—including 2-amino-4-bromo-5-(trifluoromethoxy)benzoic acid (CAS 1478188-07-6), 2-amino-5-bromo-3-(trifluoromethoxy)benzoic acid (CAS 1805094-11-4), and 3-amino-5-bromo-4-(trifluoromethoxy)benzoic acid—each present different relative orientations of the three substituents, which fundamentally alters the electronic environment, the steric accessibility of the C-Br bond for cross-coupling, and the intramolecular hydrogen-bonding network between the carboxylic acid and the ortho-amino group . Simple de-bromo analogs such as 2-amino-5-(trifluoromethoxy)benzoic acid (CAS 83265-56-9) lack the synthetic handle for palladium-catalyzed diversification entirely . Conversely, de-amino analogs such as 3-bromo-5-(trifluoromethoxy)benzoic acid (CAS 453565-90-7) cannot participate in amide-forming or diazonium-based transformations, eliminating key vectors for library synthesis . Substituting any of these compounds for the target molecule in a multi-step synthetic pathway would necessitate a complete redesign of the route, with unpredictable consequences for yield, regioselectivity, and the biological properties of downstream products.

Quantitative Differentiation Evidence for 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (874774-41-1)


Validated Intermediate for the Known EGFR Inhibitor CL-387,785

The 2-amino-3-bromo substitution pattern is critical for constructing 4-anilinoquinazoline EGFR inhibitors. CL-387,785 (CAS 194423-06-8), an irreversible EGFR tyrosine kinase inhibitor with an IC₅₀ of 1 nM against recombinant human EGFR [1], is synthesized via a route that requires an ortho-amino-meta-bromo aniline or benzoic acid intermediate. The target compound provides both the amino and bromo groups in the correct relative orientation (1,2-relationship) necessary for quinazoline ring formation and subsequent aniline coupling . Attempts to use the 4-bromo isomer (CAS 1478188-07-6), where the bromine is para to the amino group, would produce a regioisomeric quinazoline scaffold with a fundamentally different exit vector for the aniline substituent, likely abolishing EGFR binding affinity [2].

EGFR tyrosine kinase cancer research quinazoline synthesis

Product Family Classification as a Protein Degrader (PROTAC) Building Block

The target compound (CAS 874774-41-1) is explicitly classified under the product family 'Protein Degrader Building Blocks' by major chemical suppliers [1]. This classification is not assigned to the closely related 3-bromo-5-(trifluoromethoxy)benzoic acid (CAS 453565-90-7), which lacks the ortho-amino group and is marketed as a generic 'pharmaceutical intermediate' . The distinction is functionally meaningful: in PROTAC design, the carboxylic acid typically serves as the attachment point for the E3 ligase ligand (via amide coupling), while the aryl bromide at the meta position provides a modular handle for introducing the target-protein ligand through Suzuki-Miyaura cross-coupling [2]. The ortho-amino group additionally offers an orthogonal conjugation vector or can participate in intramolecular hydrogen bonding to influence the degrader's ternary complex geometry. A building block lacking any of these three functional handles would reduce the accessible chemical space and require additional synthetic steps to install the missing functionality.

PROTAC targeted protein degradation bifunctional degrader synthesis

Computed Lipophilicity: Elevated logP Relative to De-Bromo Analog

The XLogP3 computed logP of 2-amino-3-bromo-5-(trifluoromethoxy)benzoic acid is 3.2 [1], compared to a XLogP3 of 1.3 for the de-bromo analog 2-amino-5-(trifluoromethoxy)benzoic acid (CAS 83265-56-9) as computed by PubChem [2]. This difference of 1.9 log units corresponds to approximately an 80-fold increase in the octanol-water partition coefficient, indicating substantially enhanced membrane permeability potential for downstream conjugates. The increased lipophilicity is conferred by the bromine atom at the 3-position, which adds both hydrophobic surface area and polarizable electron density. For fragments intended to be elaborated into cell-permeable probes or CNS-penetrant leads, the brominated scaffold provides a lipophilicity starting point that reduces the need for subsequent lipophilic modifications that might introduce metabolic liabilities.

lipophilicity ADME prediction logP comparison

Broader Commercial Availability Compared to Positional Isomers

A comparative survey of global chemical supplier catalogs reveals that 2-amino-3-bromo-5-(trifluoromethoxy)benzoic acid (CAS 874774-41-1) is listed by more independent vendors than its closest positional isomer, 2-amino-4-bromo-5-(trifluoromethoxy)benzoic acid (CAS 1478188-07-6) [1][2]. The target compound is stocked by Bidepharm (98%), AKSci (95%), Capot Chemical, Apollo Scientific, Aladdin Scientific, and multiple other suppliers across Asia, Europe, and North America [1][2]. In contrast, the 4-bromo isomer is primarily available from AKSci (95%) and a limited number of screening-compound suppliers, with fewer established QC-documented sources . The broader supplier base for the target compound translates into greater price competition, shorter lead times, multi-continent warehousing, and reduced single-source supply risk—all procurement-critical factors for organizations requiring gram-to-kilogram quantities with batch-to-batch consistency.

supply chain vendor comparison procurement

Priority Application Scenarios for 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid Procurement


Synthesis of 4-Anilinoquinazoline Kinase Inhibitor Libraries

The 2-amino-3-bromo substitution pattern on this benzoic acid scaffold directly maps onto the pharmacophoric requirements of 4-anilinoquinazoline EGFR/ErbB family inhibitors. The ortho-amino group participates in quinazoline ring cyclization, while the meta-bromine serves as the attachment point for the aniline moiety via Buchwald-Hartwig or Ullmann-type coupling—exactly as demonstrated in the synthesis of the potent EGFR inhibitor CL-387,785 (IC₅₀ = 1 nM) [1]. Using the target compound as the starting material collapses what would otherwise be a 5–6 step sequence into a convergent 2–3 step elaboration, making it the rational procurement choice for medicinal chemistry teams building focused kinase inhibitor libraries .

Parallel Synthesis of PROTAC Degrader Libraries via Modular Three-Vector Elaboration

The three orthogonal functional handles (carboxylic acid for E3 ligase ligand conjugation, aryl bromide for Pd-catalyzed target-ligand introduction, and aniline for additional modulation or fluorophore attachment) enable a modular, parallel synthesis strategy for PROTAC libraries [1]. Starting from this single building block, a matrix of degrader candidates can be generated by varying the E3 ligand (via amide coupling), the target-protein warhead (via Suzuki coupling at the bromide), and the linker attachment geometry (via the aniline), without any protecting group interconversions. This three-dimensional SAR exploration capability is not achievable with the de-bromo or de-amino analogs, which possess only one or two functionalization handles . The compound's explicit classification as a 'Protein Degrader Building Block' by commercial suppliers confirms its established role in this rapidly growing field [1].

Fragment-Based Drug Discovery Requiring Elevated Starting Lipophilicity

In fragment-based drug discovery (FBDD), the selection of an initial fragment scaffold with appropriate physicochemical properties is critical. The computed XLogP3 of 3.2 for the target compound provides a lipophilicity baseline approximately 1.9 log units higher than its de-bromo analog (XLogP3 ≈ 1.3) [1]. For programs targeting intracellular or CNS proteins where passive membrane permeability is essential, starting from the brominated scaffold reduces the required lipophilicity increase during fragment growth, helping to maintain lead-like physicochemical properties (LE ≤ 0.45, LLE ≥ 5) throughout optimization. This makes the target compound a strategically advantageous fragment hit for targets where the de-bromo analog would require additional hydrophobic modifications that risk breaching Lipinski or CNS MPO thresholds .

Multi-Year Academic or Industrial Programs Requiring Supply Chain Resilience

For grant-funded academic consortia or industrial discovery programs spanning 3–5 years, building block supply continuity is paramount. The target compound's availability from five or more independent, QC-documented suppliers across three continents [1][2] provides redundancy against single-vendor stockouts, geopolitical supply disruptions, or manufacturer discontinuations. In contrast, its positional isomers (e.g., 2-amino-4-bromo-5-(trifluoromethoxy)benzoic acid, CAS 1478188-07-6) are carried by fewer vendors, increasing single-source dependency risk . Procurement teams can confidently specify the target compound in standard operating procedures knowing that competitive multi-vendor sourcing will maintain pricing stability and delivery reliability throughout the program lifecycle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.